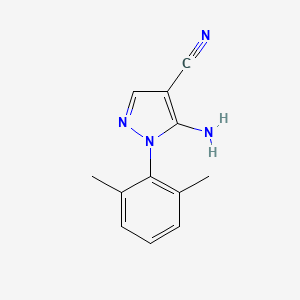

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile, also known as 5-APC, is an organic compound that belongs to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents. 5-APC has been studied extensively for its potential applications in various areas, including organic synthesis, drug development, and the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These activities are crucial in the treatment of fibrotic diseases, which involve the excessive formation of connective tissue during the healing process, leading to scarring and organ dysfunction. The derivatives of this compound have shown potential in inhibiting the expression of collagen, a key protein in the fibrotic process .

PI3Kδ Inhibition for Cancer Therapy

The compound serves as a precursor in the creation of PI3Kδ inhibitors. PI3Kδ plays a role in various cellular functions and its overactivation is linked to the progression of certain cancers. By inhibiting PI3Kδ, derivatives of this compound could offer a targeted approach to cancer treatment, potentially improving the efficacy and reducing the side effects of cancer therapies .

Wirkmechanismus

Target of Action

The primary target of the compound 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is cardiolipin , a phospholipid found in the inner mitochondrial membrane . Cardiolipin plays a crucial role in maintaining mitochondrial structure and respiratory function .

Mode of Action

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile interacts with its target, cardiolipin, by stabilizing it . This stabilization restores the mitochondrial structure and respiratory function .

Biochemical Pathways

The stabilization of cardiolipin by 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile affects the biochemical pathways related to mitochondrial respiration . The downstream effects include reduced production of reactive oxygen species, such as hydrogen peroxide .

Result of Action

The molecular and cellular effects of the action of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile include the restoration of mitochondrial structure and respiratory function . This leads to a reduction in the production of reactive oxygen species, such as hydrogen peroxide .

Eigenschaften

IUPAC Name |

5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-4-3-5-9(2)11(8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVIDOYHNCLVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile | |

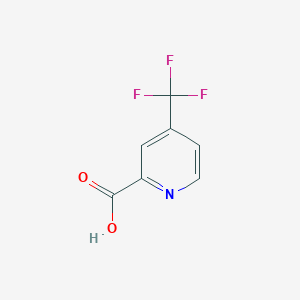

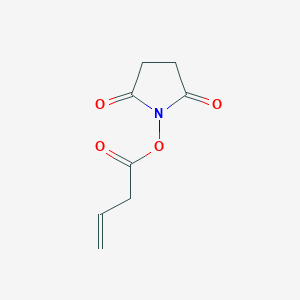

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.